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Compound of Interest

Compound Name: MI-1851

Cat. No.: B12395342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on MI-1851, a

substrate-analog furin inhibitor, with other alternative compounds. The information is compiled

from peer-reviewed scientific literature to aid in the independent verification of its performance

and potential as a therapeutic agent.

Quantitative Performance Comparison of Furin
Inhibitors
The following table summarizes the in vitro inhibitory potency of MI-1851 and other notable

furin inhibitors. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50)

indicates higher potency.
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Inhibitor
Furin
Inhibition
Constant (Ki)

Furin IC50
Selectivity
Profile

Key Findings

MI-1851 10.1 pM[1]
Not explicitly

reported

Weak inhibitor of

CYP3A4; does

not inhibit

CYP1A2, 2C9,

2C19, and 2D6.

[1]

Potent furin

inhibitor with

antiviral activity

against SARS-

CoV-2 and

antipseudomonal

effects.[2][3]

Good in vitro

safety profile.[3]

[4]

Decanoyl-RVKR-

cmk
~1 nM[1]

57 nM (plaque

reduction assay

for SARS-CoV-2)

[5]

Broad-spectrum

inhibitor of

proprotein

convertases

(PC1, PC2, PC4,

PACE4, PC5,

PC7, and furin).

[5]

Considered a

"gold standard"

in vitro furin

inhibitor.[6]

BOS-318 0.413 nM[1] 1.9 nM[1][7]

Highly selective

for furin over

other proprotein

convertases

(PCSK5, PCSK6,

PCSK7).[1]

Cell-permeable

inhibitor with a

unique binding

mechanism,

effective in

reducing SARS-

CoV-2 cell-to-cell

spread.[8][9]

MI-1148 5.5 pM[10]
Not explicitly

reported

Strongly inhibits

PC1/3, less

effective against

PC2.[10]

A potent

peptidomimetic

furin inhibitor

with antibacterial

and antiviral

activity.[10]
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MI-2415
Not explicitly

reported

Not explicitly

reported

Showed

concentration-

dependent

inhibition of

CYP3A4.[3]

Demonstrated

antipseudomonal

activity, though

less potent than

MI-1851 in this

aspect.[3]

Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the evaluation

of MI-1851.

In Vitro Furin Inhibition Assay
The inhibitory activity of compounds against furin is typically determined using a fluorogenic

substrate-based assay.

Reagents: Recombinant human furin, a fluorogenic furin substrate (e.g., pERTKR-AMC or

Boc-RVRR-MCA), assay buffer (e.g., 100 mM HEPES, pH 7.0, 2 mM CaCl2, 0.2% Triton X-

100), and the test inhibitor.[11][12][13]

Procedure:

The test inhibitor, at various concentrations, is pre-incubated with recombinant furin in the

assay buffer in a 96-well plate.[14]

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

The fluorescence intensity is measured over time using a microplate reader at an

excitation/emission wavelength pair appropriate for the fluorophore (e.g., 360/460 nm for

AMC).[14]

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the

fluorescence curve. The percentage of inhibition is calculated relative to a control without the

inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable

equation. The Ki value can be determined using the Cheng-Prusoff equation if the substrate

concentration and Km are known.
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Antiviral Activity Assay against SARS-CoV-2 in Calu-3
Cells
The efficacy of MI-1851 in inhibiting SARS-CoV-2 replication is assessed in a human lung

epithelial cell line.

Cell Culture: Calu-3 cells, which endogenously express TMPRSS2, are seeded in 96-well

plates and grown to confluency.[15]

Infection and Treatment:

Cells are pre-treated with various concentrations of MI-1851 for a defined period.

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

[16]

After an adsorption period, the virus- and compound-containing medium is removed and

replaced with fresh medium containing the inhibitor.[17]

Quantification of Viral Replication:

At a specified time post-infection (e.g., 24 or 48 hours), the cell culture supernatant is

collected.

The amount of infectious virus in the supernatant is quantified using a plaque assay or by

measuring viral RNA levels via RT-qPCR.

Data Analysis: The effective concentration (EC50) that inhibits viral replication by 50% is

calculated from the dose-response curve.

Cytotoxicity Assay in Primary Human Hepatocytes
The potential toxicity of MI-1851 is evaluated in primary human hepatocytes, which are

considered the gold standard for in vitro hepatotoxicity studies.

Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-

coated 96-well plates. The cells are allowed to attach and form a monolayer.[18]
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Compound Treatment: The cells are exposed to a range of concentrations of MI-1851 for a

specified duration (e.g., 24 or 48 hours).[18]

Viability Assessment: Cell viability is measured using various assays, such as:

MTS/MTT assay: Measures the metabolic activity of viable cells.

LDH release assay: Quantifies the release of lactate dehydrogenase from damaged cells.

ATP-based assays: Measures the ATP content as an indicator of cell viability.

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50)

is determined from the dose-response curve. A high CC50 value indicates low cytotoxicity.

Research on MI-1851 showed no impairment of viability in primary human hepatocytes at

concentrations up to 100 μM.[1]
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Caption: Furin-mediated cleavage of the viral spike protein, a critical step for viral entry, is

inhibited by MI-1851.
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Experimental Workflow for Furin Inhibitor Evaluation
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Caption: A typical experimental workflow for the evaluation of a novel furin inhibitor like MI-
1851.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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